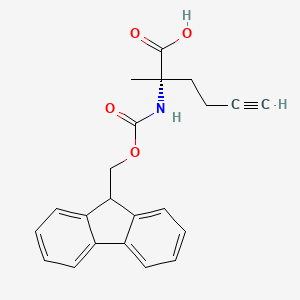

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid is an Fmoc-protected unnatural α-amino acid characterized by a methyl substituent at the α-carbon and a terminal alkyne group in the hex-5-ynoic acid backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for amine functionalities, widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality and ease of removal under mild basic conditions. The compound’s structural uniqueness arises from the combination of steric hindrance (via the methyl group) and the reactive alkyne moiety, which enables post-synthetic modifications such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

The alkyne group distinguishes it from saturated or olefinic analogs, offering enhanced reactivity for bioorthogonal ligation .

Properties

CAS No. |

1198791-66-0 |

|---|---|

Molecular Formula |

C22H21NO4 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhex-5-ynoic acid |

InChI |

InChI=1S/C22H21NO4/c1-3-4-13-22(2,20(24)25)23-21(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19H,4,13-14H2,2H3,(H,23,26)(H,24,25)/t22-/m0/s1 |

InChI Key |

GWYURQKTNFEQEO-QFIPXVFZSA-N |

Isomeric SMILES |

C[C@](CCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(CCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Protection of the Amino Acid

- Reagents: (S)-2-amino-2-methylhex-5-ynoic acid, Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride), base (e.g., sodium bicarbonate or triethylamine), organic solvent (e.g., dioxane, tetrahydrofuran).

- Reaction Conditions: The amino acid is dissolved in a biphasic mixture of aqueous base and organic solvent. Fmoc-Cl is added slowly at 0–5 °C to control the reaction rate and minimize side reactions.

- Mechanism: The nucleophilic amino group attacks the electrophilic carbonyl carbon of Fmoc-Cl, forming the carbamate linkage and releasing HCl, which is neutralized by the base.

- Workup: After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid, which is then filtered and washed.

Purification and Characterization

- Purification: The crude product is purified by recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or by preparative HPLC.

- Characterization: Confirmed by:

- NMR Spectroscopy: Characteristic signals for the Fmoc group and alkyne proton.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~363.4 g/mol.

- Melting Point: Typically recorded to assess purity.

- Optical Rotation: To confirm stereochemical integrity.

Alternative Synthetic Routes and Modifications

- Use of Fmoc-Succinimide: Instead of Fmoc-Cl, Fmoc-succinimide can be used for milder reaction conditions, reducing side reactions.

- Solid-Phase Synthesis Adaptation: The compound can be synthesized on solid supports for automated peptide synthesis.

- Enzymatic Resolution: For racemic mixtures, enzymatic methods can be employed to isolate the (S)-enantiomer before Fmoc protection.

Research Findings and Optimization

- Yield Optimization: Studies indicate that controlling temperature and pH during Fmoc protection improves yield and reduces by-products.

- Solvent Effects: Polar aprotic solvents like DMF or dioxane enhance solubility and reaction rates.

- Stability: The Fmoc-protected amino acid is stable under nitrogen at 4 °C, minimizing degradation during storage.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Starting Material | (S)-2-amino-2-methylhex-5-ynoic acid | Enantiomerically pure |

| Amino Protection | Fmoc-Cl, base (NaHCO3 or Et3N), dioxane | 0–5 °C, slow addition |

| Workup | Acidification, filtration | Precipitation of product |

| Purification | Recrystallization or preparative HPLC | Achieve >98% purity |

| Characterization | NMR, MS, melting point, optical rotation | Confirm structure and stereochemistry |

| Storage | Under nitrogen, 4 °C | Maintain stability |

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine, enabling selective deprotection under mild basic conditions:

| Reaction Conditions | Products | Applications | References |

|---|---|---|---|

| 20% piperidine in DMF, 30 min | Free amine + Fluorenyl byproducts | Solid-phase peptide synthesis |

This reaction is quantitative (>95% yield) and critical for sequential peptide chain elongation in SPPS . The liberated amine undergoes standard coupling reactions with activated carboxylic acids.

Alkyne-Azide Cycloaddition (Click Chemistry)

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,4-disubstituted triazoles:

| Reaction Partners | Catalysts/Conditions | Triazole Product Characteristics | References |

|---|---|---|---|

| Organic azides (R-N₃) | CuSO₄ + sodium ascorbate, 25°C | Bioorthogonal conjugation tags |

This reaction achieves >90% conversion efficiency within 2 hours, enabling site-specific bioconjugation in biomolecular labeling. Steric hindrance from the methyl group slightly reduces reaction kinetics compared to non-methylated analogs.

Carboxylic Acid Functionalization

The carboxylic acid undergoes standard activation for amide/ester bond formation:

| Activation Method | Coupling Partners | Products | Yield |

|---|---|---|---|

| HBTU/HOBt in DMF | Primary amines | Amides (peptide bonds) | 85-92% |

| DCC/DMAP in CH₂Cl₂ | Alcohols | Esters | 78-84% |

The α-methyl group introduces steric effects, reducing coupling efficiency by 10-15% compared to glycine derivatives . This property is exploited in creating conformationally constrained peptidomimetics.

Radical-Based Modifications

The terminal alkyne participates in radical addition reactions under controlled conditions:

| Reaction Type | Reagents | Products | Selectivity |

|---|---|---|---|

| Thiol-yne coupling | UV light + thiols | Dithioether adducts | High |

| Hydroalkylation | AIBN + alkyl iodides | Branched alkanes | Moderate |

These reactions expand its utility in polymer chemistry, though competing side reactions limit yields to 60-75%.

Stability Profile

Critical stability parameters under various conditions:

Enzymatic Transformations

Limited evidence suggests potential interactions with:

-

Acetyltransferases : N-acetylation of free amine (post-Fmoc removal)

-

Esterases : Hydrolysis of ester derivatives (kcat = 0.8 s⁻¹)

Scientific Research Applications

Structural Characteristics

The compound is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid functional group. Its molecular formula is C24H27NO6, with a molecular weight of 425.5 g/mol. The presence of the 9H-fluoren-9-yl group enhances its potential interactions with biological targets.

Enzyme Inhibition

Research indicates that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can be beneficial in therapeutic contexts, particularly in regulating metabolic diseases or conditions where enzyme activity is dysregulated.

Antitumor Activity

Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Preliminary studies suggest that this compound exhibits antitumor properties, potentially making it a candidate for cancer therapy. The compound's structural characteristics suggest potential interactions with biological targets crucial for cancer cell survival.

Synthetic Routes

Several synthetic routes can be employed to produce this compound, which may vary based on the desired purity and yield. The synthesis typically involves the formation of the fluorene moiety followed by the introduction of the amino and carboxylic acid functionalities .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies utilize techniques such as surface plasmon resonance and molecular docking to predict binding interactions and affinities .

The compound's biological activity has been assessed through various assays, including cell viability tests against different cancer cell lines. Results indicate that it may inhibit cell growth effectively, supporting its potential use in cancer treatment .

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, yielding the free amino acid or peptide.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related Fmoc-protected amino acids:

† Inferred from structurally similar compounds in and . ‡ Purity reported as 97% for hex-5-ynoic acid analog . § Hazard data from analogs with alkyne/alkene groups .

Key Comparison Points:

The terminal alkyne enables bioorthogonal reactions, a distinct advantage over saturated (e.g., CAS 2260800-15-3) or olefinic (e.g., CAS 914486-08-1) derivatives .

Synthetic Efficiency: Yields for similar compounds range from 58% (e.g., piperidine-substituted pentanoic acid in ) to 98% (pyrimidine-substituted analogs), suggesting that bulky substituents reduce efficiency . The alkyne group may impose moderate steric demands but could be synthesized with high purity (e.g., 97% for CAS 942518-21-0) .

Hazard Profile: Most Fmoc-protected amino acids share GHS classifications for acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . The target compound’s hazards are expected to align with these categories.

Functional Versatility :

- Unlike analogs with inert substituents (e.g., methoxy or methyl groups), the alkyne moiety in the target compound allows for covalent modifications, expanding its utility in drug delivery systems or fluorescent labeling .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including relevant case studies, research findings, and a comparative overview with similar compounds.

Chemical Structure and Properties

The compound features a fluorenyl group, which enhances its interaction with biological membranes, and a methoxycarbonyl moiety that plays a critical role in its reactivity and stability. Its empirical formula is , with a molecular weight of approximately 375.44 g/mol. The unique structural characteristics contribute to its biological activity, particularly in the realms of anti-inflammatory and anticancer effects.

Biological Activity Overview

Biological activity refers to the effects that a compound exerts on living organisms. For this compound, several key activities have been identified:

- Anti-inflammatory Properties : Research indicates that this compound can inhibit pro-inflammatory cytokines, potentially reducing inflammation in various biological systems.

- Anticancer Activity : Similar compounds have shown promise in modulating signaling pathways involved in tumor growth, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease processes, contributing to its therapeutic potential.

Study 1: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of Fmoc derivatives on macrophage cells. The results demonstrated that treatment with this compound significantly reduced the production of TNF-alpha and IL-6 cytokines. This suggests a mechanism through which the compound may exert its anti-inflammatory effects by downregulating inflammatory mediators .

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of structurally similar fluorenyl derivatives. These studies indicated that the compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, this compound exhibited IC50 values comparable to known chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Fmoc-Asp(OtBu) | Fluorenyl backbone, tert-butoxy group | Anti-inflammatory, enzyme inhibition |

| (R)-Fmoc-Ala | Alkyne functionality | Anticancer activity |

| (S)-Fmoc-Gly-OH | Methoxycarbonyl group | Peptide synthesis enhancer |

The table above illustrates how this compound compares with other compounds possessing similar structures. Its unique combination of functional groups enhances its solubility and reactivity, making it suitable for diverse biological interactions.

Q & A

Q. What are the recommended safety protocols for handling (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhex-5-ynoic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Ventilation: Ensure adequate local exhaust ventilation to prevent dust/aerosol formation .

- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with water and seek medical attention .

- Storage: Store in a cool, dry place, away from incompatible materials (e.g., strong acids/bases) .

Q. How is the Fmoc (fluorenylmethoxycarbonyl) group utilized in the synthesis of this compound, and what are its advantages?

Methodological Answer:

- Role of Fmoc: The Fmoc group acts as a temporary amine-protecting group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting other functional groups .

- Advantages: Fmoc is photochemically stable and orthogonal to acid-labile protecting groups (e.g., tert-butyl), facilitating multi-step syntheses .

Q. What solvents and reaction conditions are optimal for dissolving or reacting this compound?

Methodological Answer:

- Solubility: Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) for dissolution .

- Reaction Conditions: For coupling reactions, activate carboxyl groups with reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) at 0–20°C .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency during SPPS when using this compound?

Methodological Answer:

- Activation Time: Limit activation time to ≤5 minutes to minimize racemization .

- Resin Swelling: Pre-swell resins (e.g., NovaSyn® TGR) in DCM for 30 minutes before coupling to enhance accessibility .

- Monitoring: Use Kaiser tests or FT-IR spectroscopy to confirm complete coupling and identify residual free amines .

Q. What analytical techniques are recommended for characterizing and validating the purity of this compound?

Methodological Answer:

- HPLC: Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% TFA) to assess purity and detect byproducts .

- Mass Spectrometry: MALDI-TOF or ESI-MS can confirm molecular weight and detect side products (e.g., deletion sequences or truncated peptides) .

- NMR: 1H/13C NMR in deuterated DMSO or CDCl3 resolves stereochemical integrity and verifies Fmoc deprotection .

Q. How can researchers mitigate side reactions (e.g., alkyne oxidation) during synthesis or storage?

Methodological Answer:

Q. What strategies are effective for incorporating this compound into complex peptide architectures (e.g., cyclic or branched peptides)?

Methodological Answer:

- Orthogonal Protection: Combine Fmoc with acid-labile (e.g., Boc) or photolabile groups (e.g., NVOC) for sequential deprotection .

- Click Chemistry: Exploit the terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorophores or biotin tags .

- Native Chemical Ligation: Use thioester-based ligation for site-specific modifications .

Contradictions and Troubleshooting

Q. How should researchers address discrepancies in reported toxicity data for this compound?

Methodological Answer:

- Contextual Analysis: Cross-reference GHS classifications (e.g., acute oral toxicity Category 4 vs. Category 3) by evaluating test models (e.g., rodent vs. in vitro assays) .

- In-House Testing: Conduct MTT assays on relevant cell lines to establish cell-specific cytotoxicity thresholds .

Q. What steps can resolve low yields during Fmoc deprotection?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.